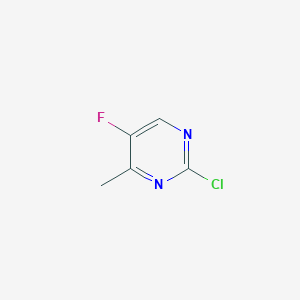
2-Chloro-5-fluoro-4-methylpyrimidine
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C5H4ClFN2. It is a commonly used intermediate in organic synthesis, particularly in the synthesis of biologically active molecules. This compound is known for its applications in the pharmaceutical and agrochemical industries due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like triethylamine.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Coupling Reactions: Coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Chloro-5-fluoro-4-methylpyrimidine is widely utilized as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block in organic chemistry.
Key Reactions:
- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.
- Coupling Reactions: It can be employed in coupling reactions to form larger heterocyclic compounds.
Pharmaceutical Applications
The compound has shown promise in drug development, particularly as a precursor for synthesizing enzyme inhibitors and receptor modulators. Research indicates its potential efficacy against various diseases, including cancer and infectious diseases.
Case Study:
- Anticancer Agents: Studies have indicated that derivatives of this compound exhibit inhibitory activity against specific cancer cell lines, suggesting its utility in developing new anticancer therapies.
Agrochemical Development
In the agrochemical sector, this compound serves as a key intermediate in the formulation of herbicides and pesticides. Its ability to interact with biological systems makes it useful for creating compounds that target plant growth regulators or pest control mechanisms.
Applications:
- Herbicides: The synthesis of herbicides that inhibit specific metabolic pathways in plants.
- Pesticides: Development of compounds that disrupt pest physiology.
Data Table: Applications Overview
| Application Area | Description | Examples of Use |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of heterocycles |
| Pharmaceuticals | Development of enzyme inhibitors and receptor modulators | Anticancer drug development |
| Agrochemicals | Formulation of herbicides and pesticides | Targeting plant growth regulators |
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-4-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-4,6-dimethylpyrimidine
- 2-Chloro-5-chloromethylpyridine
Uniqueness
2-Chloro-5-fluoro-4-methylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Biologische Aktivität
Overview
2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C5H4ClFN2. It is recognized for its role as an intermediate in organic synthesis and has significant applications in pharmaceutical and agrochemical industries. The compound is particularly noted for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Enzymes : It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs.
- Anticancer Properties : Similar to other fluoropyrimidines, it may misincorporate into RNA and DNA, disrupting nucleotide synthesis and leading to cell death. This mechanism is particularly relevant in cancer treatment where DNA synthesis inhibition is desired.
- Cell Signaling Modulation : The compound has been shown to interact with the TRPV3 channel in keratinocytes, influencing cellular signaling pathways that can affect inflammation and pain perception.
Anticancer Activity
Research indicates that this compound may possess anticancer properties similar to those of established fluoropyrimidine drugs like 5-fluorouracil. Its ability to disrupt DNA synthesis makes it a candidate for further investigation in cancer therapies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. While direct research on this compound is sparse, its structural characteristics align with compounds that exhibit significant inhibition of COX enzymes, which are pivotal in inflammatory processes .
Research Findings
Case Studies
- Anticancer Studies : In vitro studies have indicated that fluoropyrimidine derivatives can effectively inhibit cancer cell proliferation through mechanisms involving DNA misincorporation and enzyme inhibition.
- Inflammation Models : Pyrimidine derivatives have been tested in animal models for their ability to reduce inflammation, showing promising results comparable to established anti-inflammatory drugs like indomethacin.
- Drug Interaction Studies : Investigations into the effects of this compound on cytochrome P450 enzymes have revealed significant implications for drug metabolism and potential interactions with other pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Chloro-5-fluoro-4-methylpyrimidine in laboratory settings?
Answer:
- PPE Requirements : Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use masks if aerosolization is possible during weighing or reactions .
- Waste Management : Segregate chemical waste and dispose via certified biological waste treatment facilities to prevent environmental contamination .
- Containment : Perform reactions involving volatile or toxic intermediates in a fume hood or glovebox to minimize exposure .
Q. How can researchers optimize the synthesis of this compound derivatives?
Answer:
- Chlorination Step : Use phosphoryl chloride (POCl₃) under reflux conditions to introduce the chloro substituent efficiently, as demonstrated in analogous pyrimidine syntheses .
- Purification : Employ column chromatography with silica gel or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate high-purity products .
- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., molar ratios of fluorinating agents) to minimize side reactions .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its antitumor activity?
Answer:
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to improve metabolic stability, as seen in related 5-fluoropyrimidine derivatives .
- SAR Studies : Synthesize analogs with varied aniline substituents at the 4-position and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) to identify key pharmacophores .
- Crystallographic Validation : Use single-crystal X-ray diffraction (as in ) to confirm substituent geometry and correlate with bioactivity .
Q. How should researchers resolve contradictions in reported biological activity data for halogenated pyrimidines?
Answer:
- Assay Standardization : Compare results across studies using identical cell lines (e.g., HT-29 colon cancer) and protocols (e.g., MTT assay incubation times) to isolate compound-specific effects .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to determine if metabolic differences explain variability in efficacy .
- Computational Modeling : Perform DFT calculations or molecular docking to assess how substituent electronic effects (e.g., fluoro vs. chloro) influence target binding .
Q. What methodologies are recommended for characterizing the crystallographic properties of this compound derivatives?
Answer:
- Single-Crystal Growth : Use slow evaporation from a saturated ethanol/water solution to obtain diffraction-quality crystals .
- Data Collection : Employ a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 293 K, as described for analogous compounds .
- Structural Refinement : Apply SHELXL-97 software to refine atomic coordinates and validate bond-length accuracy (e.g., C–C bonds within 0.003 Å) .
Q. Methodological Considerations Table
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJKPNAPXHDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609751 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134000-96-7 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














